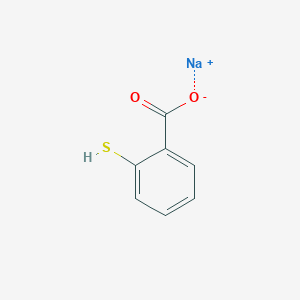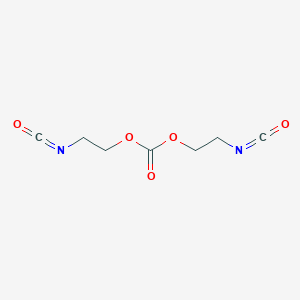
Sodium thiosalicylate
Descripción general
Descripción
Sodium thiosalicylate is a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . It works by inhibiting prostaglandin synthesis .
Synthesis Analysis
The synthesis of thiosalicylate ionic liquids, which includes sodium thiosalicylate, involves the use of imidazolium, ammonium, phosphonium, choline, and pyrrolidinium cations . The formation of ionic liquids is carried out by quaternization of imidazole with haloalkane .Molecular Structure Analysis
The molecular formula of Sodium Thiosalicylate is C7H5NaO2S . Its average mass is 176.168 Da and its monoisotopic mass is 175.990799 Da .Chemical Reactions Analysis
Thiosalicylate ionic liquids, including sodium thiosalicylate, have been synthesized for various applications such as electrochemistry, separation, synthesis, and catalysis . The physicochemical properties of these ionic liquids are influenced by the alkyl chain length and nature of the cation .Physical And Chemical Properties Analysis
Thiosalicylate ionic liquids, including sodium thiosalicylate, have been characterized by Infra Red (IR), Nuclear Magnetic Resonance (NMR), and mass spectra (ESI-MS) . Their glass-transition temperatures, melting points, and decomposition temperatures have been measured .Aplicaciones Científicas De Investigación
1. Removal of Pb (II) Ions from Aqueous Solution Sodium thiosalicylate is used in the synthesis of a new solid-supported ionic liquid (SSIL) that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL, labelled as Si-TS-SSIL, is used to remove Pb (II) ions from an aqueous solution . The maximum removal capacity was found to be 8.37 mg/g .
Synthesis of Thiosalicylate-based Ionic Liquids
Sodium thiosalicylate is used in the synthesis of a series of thiosalicylate ionic liquids based on imidazolium, ammonium, phosphonium, choline and pyrrolidinium cations . These ionic liquids have been characterized by Infra Red (IR), Nuclear Magnetic Resonance (NMR) and mass spectra (ESI-MS) .
Manganese Removal
Sodium thiosalicylate is used in the generation of new functionalised thiosalicylate-based ionic liquids . A polymeric hydrogel consisting of 1-hexylimidazole propionitrile thiosalicylate [HIMP] [TS], with a solid biomaterial support based on polyvinyl alcohol (PVA)–alginate beads, was produced . This hydrogel is used for the removal of manganese .
Safety And Hazards
Direcciones Futuras
There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .
Propiedades
IUPAC Name |
sodium;2-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIZOJDXAXWHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147-93-3 (Parent) | |
| Record name | Sodium thiosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90928380 | |
| Record name | Sodium 2-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium thiosalicylate | |
CAS RN |
134-23-6 | |
| Record name | Sodium thiosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM THIOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2D9ITW04B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium thiosalicylate contribute to the formation of supramolecular structures?
A1: Sodium thiosalicylate plays a crucial role in building supramolecular structures through a combination of interactions. [] When reacting with (isocyanide)gold(I) chloride, sodium thiosalicylate forms (isocyanide)gold(I) thiosalicylates. The resulting compounds exhibit supramolecular assembly driven by two key factors:
- Aurophilic Interactions: These weak interactions occur between gold (Au) atoms, influencing the spatial arrangement of the molecules. In the (isocyanide)gold(I) thiosalicylates, Au--Au interactions contribute significantly to the overall structure. []
- Hydrogen Bonding: The carboxylic acid groups (-COOH) present in thiosalicylic acid engage in hydrogen bonding, further stabilizing the supramolecular framework. These interactions create a network that dictates the packing and organization of the molecules within the crystal lattice. []
Q2: What are the concerns regarding the use of thimerosal, a compound related to sodium thiosalicylate, in vaccines?
A2: Thimerosal, a mercury-containing compound that breaks down into ethylmercury chloride, ethylmercury hydroxide, and sodium thiosalicylate, has been a point of contention in vaccine safety discussions. [] While some argue for its efficacy as a preservative, concerns stem from several factors:
- Mercury Toxicity: Thimerosal is approximately 49.55% mercury by weight. Mercury, particularly in certain forms like ethylmercury, is known to be neurotoxic. []
- Vulnerable Populations: Developing children and individuals in developing nations often receive a higher number of thimerosal-containing vaccines (TCVs), raising concerns about potential disproportionate exposure. []
- Exemption from Regulation: The Minamata Convention on Mercury, a global treaty aimed at reducing mercury emissions, exempts TCVs from regulation, perpetuating the use of thimerosal-containing vaccines in certain parts of the world. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Spiro[4.5]decan-6-one](/img/structure/B85741.png)






